molecular formula C9H17N3 B6352732 5-(Piperazin-1-yl)pentanenitrile;  95% CAS No. 20548-35-0

5-(Piperazin-1-yl)pentanenitrile; 95%

Cat. No. B6352732
CAS RN: 20548-35-0
M. Wt: 167.25 g/mol
InChI Key: BBVCKSGRTZORPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperazin-1-yl)pentanenitrile is a synthetic organic compound with the molecular formula C9H17N3 and a molecular weight of 167.256 . It has gained significant attention in recent scientific research.

Scientific Research Applications

Dopamine D3 Receptor Ligands

“5-(Piperazin-1-yl)pentanenitrile” has been used in the design, synthesis, and evaluation of functionalized 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides as selective dopamine D3 receptor ligands . Dopamine plays a key role in normal physiological pathways in both the central nervous system and the periphery. The physiological impact of this neurotransmitter is mediated through its interaction with a family of G-protein-coupled receptors (GPCRs). These receptors are designated as D1, D2, D3, D4, and D5 and divided into two sub-families, the D1-like sub-family (D1 and D5) and D2-like sub-family (D2, D3, and D4) based on pharmacological properties, amino acid homology, and genetic organization .

Neurological Disorders

Aberrant D3 activity has been linked to multiple diseases and conditions such as depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease (PD) . Therefore, “5-(Piperazin-1-yl)pentanenitrile” and its derivatives could potentially be used in the treatment of these disorders.

Synthetic Organic Compound

“5-(Piperazin-1-yl)pentanenitrile; 95%” is a synthetic organic compound that has gained significant attention in recent scientific research. It could be used as a building block in the synthesis of more complex organic compounds.

Future Directions

Research on 5-(Piperazin-1-yl)pentanenitrile and related compounds is ongoing, with potential applications in medicinal chemistry . These compounds could serve as starting points for the development of new therapeutic agents, given their promising structural features and bioactivity .

Mechanism of Action

Target of Action

The primary target of 5-(Piperazin-1-yl)pentanenitrile is the D3 dopamine receptor . This receptor is a part of the family of G-protein-coupled receptors (GPCRs) and plays a key role in normal physiological pathways in both the central nervous system and the periphery .

Mode of Action

5-(Piperazin-1-yl)pentanenitrile interacts with the D3 dopamine receptor, acting as a high-affinity ligand . This interaction is selective, with the compound showing a high level of selectivity for D3 over other dopamine receptors . The physiological impact of this interaction is mediated through the receptor’s role in various physiological processes .

Biochemical Pathways

The interaction of 5-(Piperazin-1-yl)pentanenitrile with the D3 dopamine receptor affects the normal operation of the mesocorticolimbic dopamine (MCL-DA) system . This system, also known as the reward system, is impacted by the compound’s suppression of dopamine transporter (DAT) activity . As a result, synaptic levels of dopamine rise, leading to an amplification of dopamine signaling .

Pharmacokinetics

The solubility of the compound is low, which may impact its bioavailability .

Result of Action

The result of 5-(Piperazin-1-yl)pentanenitrile’s action is an increase in dopamine signaling, which can create a sense of euphoria . This is particularly relevant in the context of substance use disorders, where the compound’s interaction with the D3 dopamine receptor has been identified as a potential therapeutic target .

properties

IUPAC Name

5-piperazin-1-ylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c10-4-2-1-3-7-12-8-5-11-6-9-12/h11H,1-3,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVCKSGRTZORPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)pentanenitrile

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